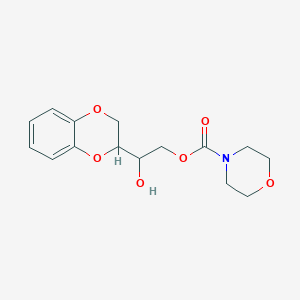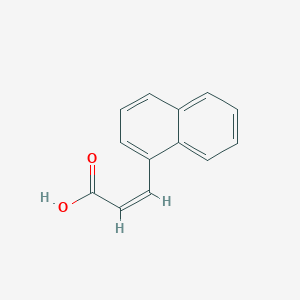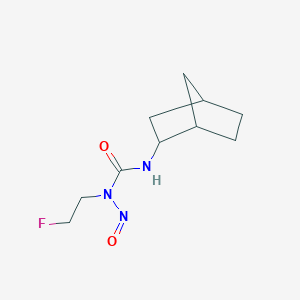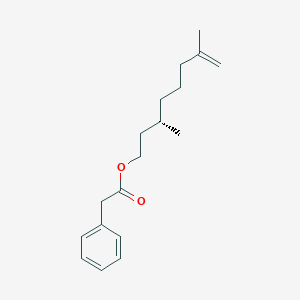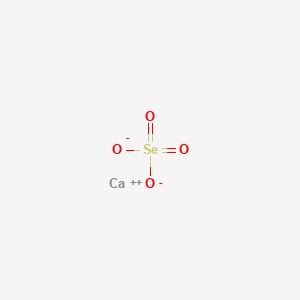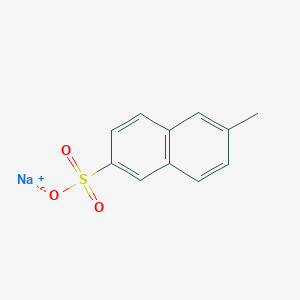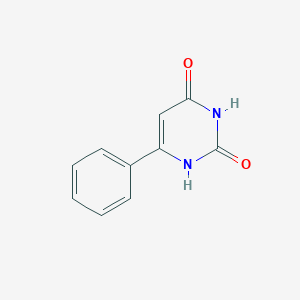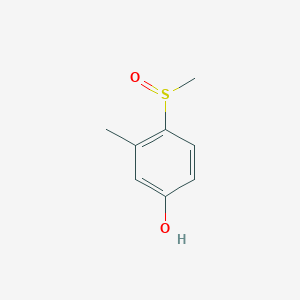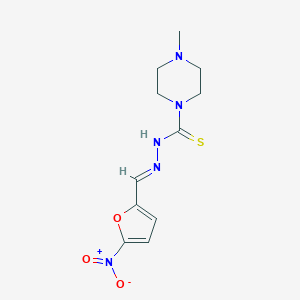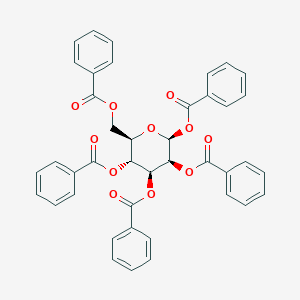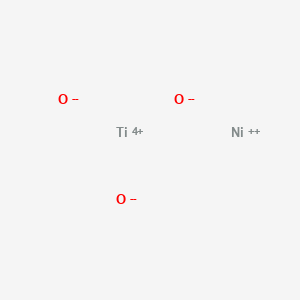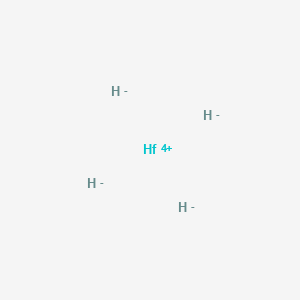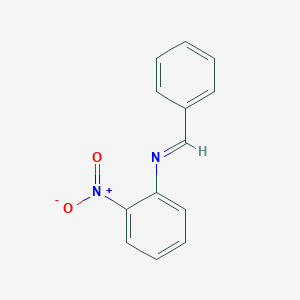
N-(2-nitrophenyl)-1-phenylmethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-nitrophenyl)-1-phenylmethanimine is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. It is a yellow crystalline powder that has the molecular formula C13H10N2O2.
Wissenschaftliche Forschungsanwendungen
N-(2-nitrophenyl)-1-phenylmethanimine has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor activities. It has also been studied for its potential use as an organic semiconductor, and in the development of materials for optoelectronic devices.
Wirkmechanismus
The mechanism of action of N-(2-nitrophenyl)-1-phenylmethanimine is not fully understood. However, it is believed to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It has also been found to induce apoptosis in cancer cells, which is programmed cell death.
Biochemische Und Physiologische Effekte
N-(2-nitrophenyl)-1-phenylmethanimine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi. It has also been found to induce apoptosis in cancer cells. In addition, it has been studied for its potential use in the development of materials for optoelectronic devices.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-nitrophenyl)-1-phenylmethanimine in lab experiments is its antibacterial, antifungal, and antitumor activities. This makes it a potential candidate for the development of new drugs. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use.
Zukünftige Richtungen
There are several future directions for the study of N-(2-nitrophenyl)-1-phenylmethanimine. One of the directions is to further investigate its mechanism of action and optimize its use as an antibacterial, antifungal, and antitumor agent. Another direction is to study its potential use in the development of materials for optoelectronic devices. Finally, it could be studied for its potential use in the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, N-(2-nitrophenyl)-1-phenylmethanimine is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. It exhibits antibacterial, antifungal, and antitumor activities, and has been studied for its potential use in the development of materials for optoelectronic devices. Although its mechanism of action is not fully understood, it holds promise as a potential candidate for the development of new drugs.
Synthesemethoden
The synthesis of N-(2-nitrophenyl)-1-phenylmethanimine involves the reaction of 2-nitrobenzaldehyde and aniline in the presence of a catalyst. The reaction takes place at a temperature of 80-90°C and yields the desired product. The purity of the product can be improved by recrystallization.
Eigenschaften
CAS-Nummer |
14717-15-8 |
|---|---|
Produktname |
N-(2-nitrophenyl)-1-phenylmethanimine |
Molekularformel |
C13H10N2O2 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
N-(2-nitrophenyl)-1-phenylmethanimine |
InChI |
InChI=1S/C13H10N2O2/c16-15(17)13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-10H |
InChI-Schlüssel |
CUGLXSQFXIEALI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=NC2=CC=CC=C2[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C=NC2=CC=CC=C2[N+](=O)[O-] |
Andere CAS-Nummern |
14717-15-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



